Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester
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Overview
Description
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester typically involves the reaction of benzyl mercaptan with 4-cyano-alpha-oxo-benzeneethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis, releasing active thiol groups that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Similar structure with a cyano and thioester group.
Benzeneacetic acid, α-oxo-, methyl ester: Contains a benzene ring and an ester group but lacks the cyano and thioester functionalities.
Uniqueness
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a thioester linkage allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C16H11NO2S |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
S-benzyl 2-(4-cyanophenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H11NO2S/c17-10-12-6-8-14(9-7-12)15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9H,11H2 |
InChI Key |
NBLBCSQGMYWSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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